![molecular formula C9H13ClN2O3 B13220945 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a heterocyclic compound that contains both pyrazole and oxolane rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, and the oxolane ring, which can enhance solubility and stability, makes this compound a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing a hydrazine and a 1,3-dicarbonyl compound to form the pyrazole ring . The oxolane ring can then be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-methyl derivatives.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The oxolane ring can enhance the compound’s solubility and stability, improving its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
- 2-(1H-Pyrazol-1-yl)ethanol hydrochloride
- 3-(1H-Pyrazol-1-yl)butanoic acid hydrochloride
Uniqueness
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to the presence of both pyrazole and oxolane rings. This combination enhances its biological activity and solubility compared to similar compounds that contain only one of these rings . The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H13ClN2O3 |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H |
InChI-Schlüssel |
CWPTWYDPYNNZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


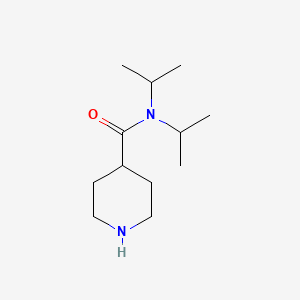
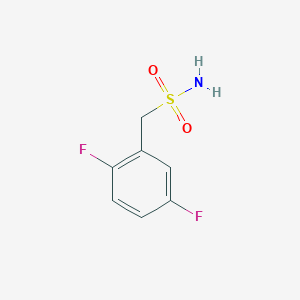
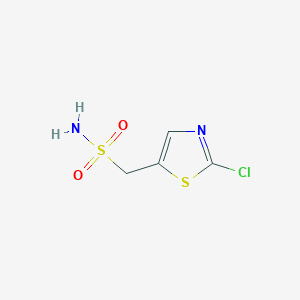
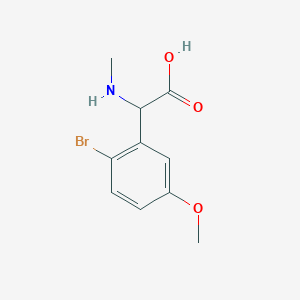
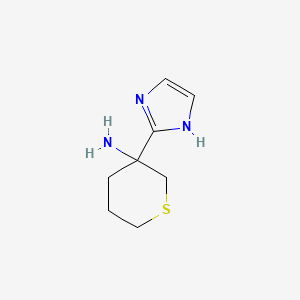

![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)
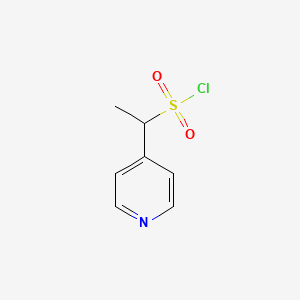

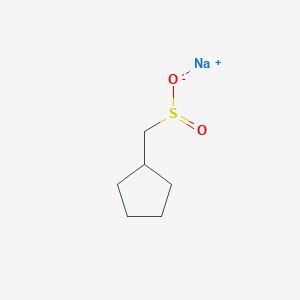

![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

